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molecular formula C10H7N5O B8668348 1-(pyrimidin-4-yloxy)-1H-benzo[d][1,2,3]triazole

1-(pyrimidin-4-yloxy)-1H-benzo[d][1,2,3]triazole

Cat. No. B8668348
M. Wt: 213.20 g/mol
InChI Key: LZVUPEDZQMHZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

To a solution of pyrimidin-4-ol (350 mg, 3.6 mmol) and (1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V) (1.9 g, 4.4 mmol) in 24 mL of acetonitrile was added 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (820 μL, 5.5 mmol) dropwise at room temperature. After the reaction mixture was stirred for 1 hour, the reaction solvent was removed under reduced pressure. Purification of the residue by flash chromatography (0 to 70% EtOAc/hexanes) provided the title compound as a light yellow solid.
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
(1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
820 μL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([OH:7])=[N:3][CH:2]=1.[N:8]1CCC[N:12]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]=12.C(#[N:21])C>>[N:1]1[CH:6]=[CH:5][C:4]([O:7][N:8]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[N:12]=[N:21]2)=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
N1=CN=C(C=C1)O
Name
(1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
820 μL
Type
reactant
Smiles
N=1CCCN2C1CCCCC2
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (0 to 70% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CN=C(C=C1)ON1N=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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